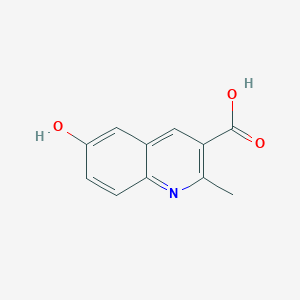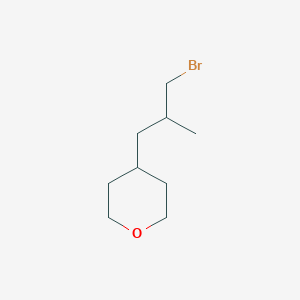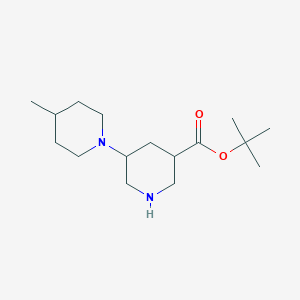![molecular formula C14H13N3O3 B13189361 Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multiple steps. One common method starts with the reaction of methyl 2-(3-cyanophenyl)acetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and esterification processes. Solvent choice and purification methods such as recrystallization or chromatography are also crucial in the industrial setting.
化学反应分析
Types of Reactions
Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyrazole ring are often involved in binding interactions with biological molecules, influencing pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
Methyl 2-(2-cyanophenyl)acetate: Similar structure but lacks the pyrazole ring.
Ethyl 2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 2-(4-chlorophenyl)acetate: Similar ester structure but with a chlorine substituent instead of a cyano group.
Uniqueness
Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both the cyano group and the pyrazole ring, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H13N3O3/c1-9-12(7-13(18)20-2)14(19)17(16-9)11-5-3-4-10(6-11)8-15/h3-6,16H,7H2,1-2H3 |
InChI 键 |
AMIKYXGOBOUNIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C#N)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


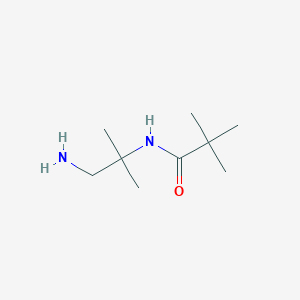
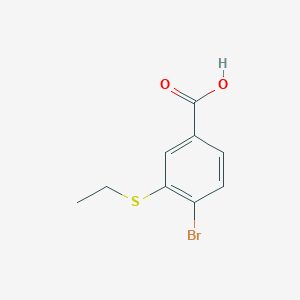
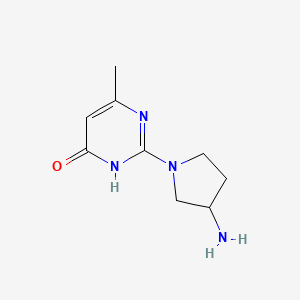
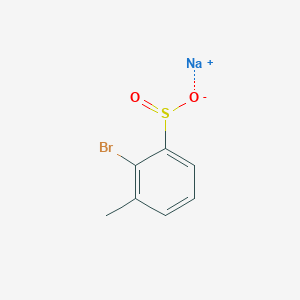
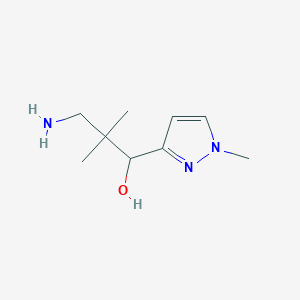
![4-Bromo-1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189329.png)
![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)
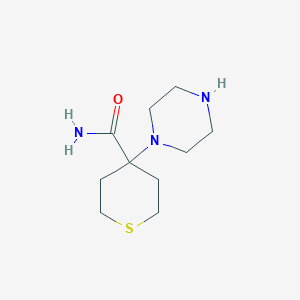
![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
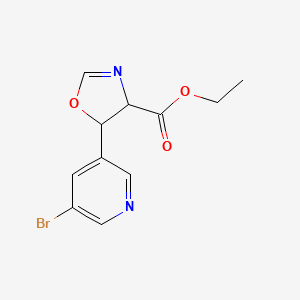
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
